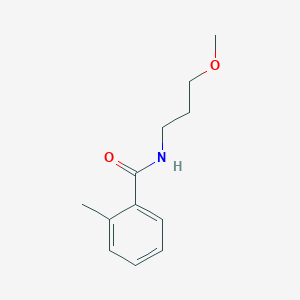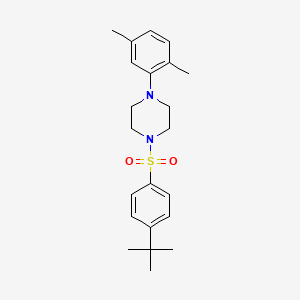![molecular formula C11H17N3O B4611933 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide](/img/structure/B4611933.png)
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group at the 3-position. This is followed by the formation of the cyclopropanecarboxamide moiety through a series of steps involving cyclopropanation and subsequent amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazolone derivatives.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1,3-dimethyl-1H-pyrazole
- 1,5-dimethyl-1H-pyrazole-3-carboxamide
- 3-methyl-1H-pyrazole-5-carboxamide .
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide is unique due to the presence of both the pyrazole ring and the cyclopropanecarboxamide moiety. This combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-4-10(7)11(15)12-6-9-5-8(2)14(3)13-9/h5,7,10H,4,6H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOEJUBAWLIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=NN(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B4611854.png)
![3-imino-N-propyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4611876.png)
![3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4611883.png)

![5-chloro-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4611891.png)
![4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4611893.png)
![ethyl 2-[({5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4611895.png)
![2-({[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4611901.png)
![METHYL 3-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4611902.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4611917.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4611924.png)

![N-(4-bromophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4611948.png)
![[2-(Carbazol-9-ylmethyl)phenyl] acetate](/img/structure/B4611967.png)
